1-[(4-chloro-2-methylphenoxy)acetyl]-3,5-dimethylpiperidine
Overview
Description
1-[(4-chloro-2-methylphenoxy)acetyl]-3,5-dimethylpiperidine is a useful research compound. Its molecular formula is C16H22ClNO2 and its molecular weight is 295.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.1339066 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-[(4-chloro-2-methylphenoxy)acetyl]-3,5-dimethylpiperidine, a phenoxy herbicide, is the auxin growth hormone indoleacetic acid (IAA) in plants . This compound mimics the action of IAA, leading to rapid, uncontrolled growth in broad-leaf plants .
Mode of Action
This compound interacts with its target by mimicking the auxin growth hormone IAA . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This selective action allows it to kill broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The compound affects the biochemical pathways related to plant growth and development. By mimicking IAA, it disrupts normal plant growth patterns, leading to uncontrolled, rapid growth . This growth eventually leads to the death of the plant, effectively acting as a herbicide .
Pharmacokinetics
Like other phenoxy herbicides, it is likely to be absorbed and distributed throughout the plant upon application . Its bioavailability would depend on factors such as the method of application and the plant’s physiological state.
Result of Action
The result of the compound’s action is the death of broad-leaf plants. By mimicking IAA, it induces rapid, uncontrolled growth, which eventually leads to the plant’s death . This makes it an effective herbicide for controlling broad-leaf weeds in crops like wheat and maize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and the presence of other chemicals can affect its absorption, distribution, and overall effectiveness. Additionally, the compound’s stability could be influenced by environmental conditions such as light and temperature .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-6-12(2)9-18(8-11)16(19)10-20-15-5-4-14(17)7-13(15)3/h4-5,7,11-12H,6,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNNTQWBCZSCQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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